BMS 181101

Description

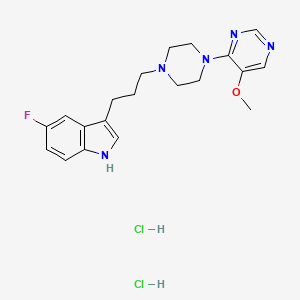

Structure

2D Structure

Properties

CAS No. |

146479-45-0 |

|---|---|

Molecular Formula |

C20H26Cl2FN5O |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole;dihydrochloride |

InChI |

InChI=1S/C20H24FN5O.2ClH/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18;;/h4-5,11-14,23H,2-3,6-10H2,1H3;2*1H |

InChI Key |

FSZXJSRMZRCZOD-UHFFFAOYSA-N |

SMILES |

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |

Canonical SMILES |

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

146479-45-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride BMS 181101 BMS-181101 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(5-Methoxypyrimidin-4-yl)Piperazine

The pyrimidine-piperazine segment is synthesized via nucleophilic aromatic substitution (SNAr) :

$$

\text{4-Chloro-5-methoxypyrimidine} + \text{Piperazine} \xrightarrow{\text{Base, Solvent}} \text{4-(5-Methoxypyrimidin-4-yl)Piperazine}

$$

Conditions :

Alkylation to Introduce the Propyl Linker

The piperazine nitrogen is alkylated with 1-bromo-3-chloropropane:

$$

\text{4-(5-Methoxypyrimidin-4-yl)Piperazine} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{Base}} \text{N-(3-Chloropropyl)-4-(5-Methoxypyrimidin-4-yl)Piperazine}

$$

Conditions :

Coupling with 5-Fluoro-1H-Indole

The chloropropyl intermediate undergoes nucleophilic substitution with 5-fluoroindole:

$$

\text{N-(3-Chloropropyl)-4-(5-Methoxypyrimidin-4-yl)Piperazine} + \text{5-Fluoro-1H-Indole} \xrightarrow{\text{Base}} \text{this compound (Free Base)}

$$

Conditions :

Final Salt Formation

The free base is converted to the dihydrochloride salt for enhanced stability:

$$

\text{this compound (Free Base)} + 2\text{HCl} \xrightarrow{\text{EtOH/H₂O}} \text{this compound Dihydrochloride}

$$

Conditions :

- Solvent : Ethanol/water (4:1).

- Temperature : 0–5°C (prevents decomposition).

- Purity : >99% (via recrystallization).

Analytical and Process Validation

Impurity Profiling

p-Toluenesulfonic Acid (pTSA) residues from synthetic steps are quantified using micellar electrokinetic capillary chromatography (MECC) :

Optimization Challenges

- Regioselectivity : Competing alkylation at piperazine’s secondary nitrogen mitigated by stoichiometric control.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting intermediates.

Comparative Analysis of Synthetic Routes

| Parameter | Discovery Route | Optimized Process |

|---|---|---|

| Pyrimidine-Piperazine Coupling | SNAr (38% yield) | SNAr with MgCl₂ base (72%) |

| Indole Alkylation | 48 hours, 45% yield | 24 hours, 55% yield |

| Final Purity | 95% | 99.5% |

Chemical Reactions Analysis

Types of Reactions

BMS 181101 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: This compound can participate in substitution reactions, particularly involving the piperazine and indole rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

BMS-181101 is a novel antidepressant drug that has undergone clinical investigation . Research on BMS-181101 includes developing methods for its quantification in plasma and evaluating its pharmacokinetics and receptor binding in animal models . Bristol Myers Squibb is committed to advancing science by supporting novel, independent research that addresses unmet needs surrounding its products and therapeutic areas .

Scientific Research Applications

Quantification in Plasma

- High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method A specific, accurate, precise, and reproducible HPLC-UV method was developed for the simultaneous quantification of BMS-181101 and its metabolites in rat and monkey plasma .

- The assay involved solid-phase extraction using an automated solid phase extraction controller (ASPEC) system .

- The analytes were detected using an ultraviolet absorbance detector set at 287 nm .

- The method was linear in the concentration range of 50-1000 ng/mL, with a lower limit of quantitation of 50 ng/mL for each analyte .

- The method was applied to a pharmacokinetic study in monkeys .

Pharmacokinetic Studies

- Pharmacokinetics and Receptor Binding Pharmacokinetic studies have been conducted to evaluate the drug's behavior in the body and its interaction with receptors .

- First-Pass Effect Studies in rats showed a total first-pass effect of 94% for BMS-181101, which aligns with the observed absolute oral bioavailability of 6% .

Data Tables

| Parameter | Details |

|---|---|

| HPLC-UV Method | Column: Zorbax Phenyl (4.6 x 250 mm; 5 microns) |

| Mobile Phase: 20% acetonitrile, 10% methanol, 69% water, and 1% 1.0 M ammonium phosphate and 1.0 M tetramethylammonium hydroxide mixture adjusted to pH 3 by phosphoric acid | |

| Flow Rate: 1.2 mL/min | |

| Detection: Ultraviolet absorbance detector at 287 nm | |

| Retention Times (Nominal, min) | BMS-181101 metabolites: 5 (6'-hydroxy), 8 (7'-hydroxy); BMS-181101: 15; Internal Standard: 18 |

| Linearity Range | 50-1000 ng/mL |

| Lower Limit of Quantitation | 50 ng/mL for each analyte |

| Stability | Stable in the autosampler for at least 38 h; freeze/thaw stability established for three cycles; Stability of BMS-181101 established for one month at -20 degrees C |

| First-Pass Effect | 94% in rats, consistent with an absolute oral bioavailability of 6% |

Case Studies

- Pharmacokinetic Study in Monkeys: The HPLC-UV method developed was applied to a pharmacokinetic study in monkeys .

- Exploratory Case Study of Nivolumab: A case study analyzed the net monetary benefit of second-line nivolumab treatment of patients with squamous non-small cell lung cancer . The study compared the cost-effectiveness of nivolumab versus docetaxel from different perspectives, including payer, traditional societal, and broad societal .

- Independent Research: Bristol Myers Squibb supports independent research across all phases of development, spanning both interventional and non-interventional research . Concept applications are reviewed for scientific merit and potential to address unmet medical needs .

Mechanism of Action

BMS 181101 acts as a serotonin 1 receptor agonist. It binds to the serotonin 1 receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism is believed to contribute to its antidepressant effects by enhancing serotoninergic neurotransmission .

Comparison with Similar Compounds

Pharmacological Profile

BMS 181101 belongs to a series of BMS-developed compounds targeting serotonin receptors. Key analogs include:

Key Insights :

- This compound ’s dual agonist/antagonist activity differentiates it from purely antagonistic compounds like BMS 182874, which targets endothelin receptors .

- Unlike this compound, BMS 182874 shows prolonged systemic activity, suggesting structural modifications (e.g., halogenation, side-chain variations) improve pharmacokinetics .

Physicochemical and Analytical Properties

This compound’s synthesis involves intermediates like BMS 180317–01 , a precursor analyzed via micellar electrokinetic capillary chromatography (MECC) for impurity profiling. This method validated precision (RSD < 2%), accuracy (recovery 98–102%), and sensitivity (LOD 0.1 µg/ml) for quality control .

Comparison of Analytical Techniques :

| Compound | Analytical Method | Critical Parameters | Reference |

|---|---|---|---|

| BMS 180317–01 | MECC | LOD: 0.1 µg/ml; LOQ: 0.3 µg/ml | |

| This compound | Radiolabeling (¹¹C) | Short brain residence time limits imaging |

Structural and Solubility Considerations

| Property | This compound (Inferred) | CAS 1761-61-1 (C₇H₅BrO₂) | CAS 867279-13-8 (C₆H₅BrClN) |

|---|---|---|---|

| Molecular Weight | ~350–400 Da* | 201.02 Da | 206.47 Da |

| Solubility (mg/ml) | Not reported | 0.687 | 0.24–0.98 |

| Log S (ESOL) | Not reported | -2.47 | -2.99 |

| Bioavailability Score | Moderate* | 0.55 | 0.55 |

*Inferred from serotonin modulator class.

Structural Implications :

- This compound’s short residence time may arise from polar functional groups or metabolic instability absent in analogs with higher Log S values .

Biological Activity

BMS 181101 is a novel compound primarily investigated for its potential as an antidepressant. This section provides an overview of its biological activity, pharmacological profile, and relevant research findings.

Pharmacological Profile

This compound is classified as a serotonin reuptake inhibitor (SRI) and has been studied for its effects on serotonin transporters in the brain. It is designed to enhance serotonergic neurotransmission, which is crucial in the treatment of depression and anxiety disorders.

- Serotonin Reuptake Inhibition : this compound selectively inhibits the reuptake of serotonin (5-HT) at the synaptic cleft, increasing its availability and enhancing mood regulation.

- Blood-Brain Barrier Penetration : Studies utilizing Positron Emission Tomography (PET) have assessed the ability of this compound to penetrate the blood-brain barrier (BBB). Initial findings indicated that this compound showed low brain uptake, which could limit its effectiveness as a CNS-targeted therapy .

Microdosing Studies

Clinical trials involving microdosing of this compound have been conducted to evaluate its pharmacokinetics (PK) and pharmacodynamics (PD). These studies are instrumental in understanding how the drug behaves in human subjects at subtherapeutic doses.

- Study Design : Healthy volunteers received microdoses of this compound labeled with carbon-11 (^11C) to track its distribution in the brain.

- Findings : The results indicated that there was no saturable target site-specific binding observed, leading to concerns about the compound's efficacy .

Case Study Analysis

A detailed case study reported on the clinical implications of this compound's low brain uptake. The study highlighted that despite its promising mechanism as a serotonin reuptake inhibitor, the lack of sufficient BBB penetration could hinder its therapeutic potential .

Data Summary

The following table summarizes key findings from studies on this compound:

| Study Type | Parameter Evaluated | Result |

|---|---|---|

| Microdosing Study | Brain Uptake | Low uptake; insufficient for efficacy |

| Pharmacokinetics | Distribution in CNS | Limited penetration through BBB |

| Clinical Trials | Target Site Binding | No saturable binding observed |

Research Implications

The data suggest that while this compound has a valid pharmacological mechanism for treating depression, its clinical development faced challenges due to inadequate BBB penetration. This limitation raises important questions regarding the design of future antidepressants that target serotonergic systems.

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of BMS 181101 in the serotonin system?

this compound exhibits dual agonist and antagonist activity at serotonin receptors, as demonstrated in preclinical studies. To determine its binding profile, researchers should employ radioligand displacement assays using selective serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) in vitro. Dose-response curves and comparative analyses with reference agonists/antagonists are critical for assessing selectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural identity and purity?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular structure. Purity should be validated via high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass detection. Elemental analysis is advised for novel derivatives, as per IUPAC guidelines for compound characterization .

Q. How should researchers design initial in vitro experiments to assess this compound’s receptor binding affinity and selectivity?

Use competitive binding assays with radiolabeled ligands (e.g., ³H-8-OH-DPAT for 5-HT1A) in transfected cell lines. Include negative controls (e.g., untransfected cells) and reference compounds to validate assay specificity. Data should be analyzed using nonlinear regression models to calculate IC50 values .

Advanced Research Questions

Q. How can discrepancies in reported binding affinities of this compound across experimental setups be resolved?

Variability may arise from differences in assay conditions (e.g., buffer pH, temperature) or cell membrane preparation methods. Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry, which emphasize reproducibility through detailed experimental descriptions (e.g., reagent concentrations, incubation times). Cross-validate results with orthogonal techniques like functional cAMP assays .

Q. What experimental strategies optimize this compound’s pharmacokinetic profile to enhance brain residence time for imaging studies?

The short residence time of ¹¹C-labeled this compound in brain tissue limits imaging specificity . Advanced approaches include:

- Structural modification : Introduce lipophilic substituents to improve blood-brain barrier penetration.

- Isotopic labeling : Test ¹⁸F or longer-lived isotopes to extend detection windows.

- Formulation optimization : Use nanoparticle carriers to prolong systemic circulation. Validate these strategies using in vivo PET/MRI imaging paired with ex vivo biodistribution studies.

Q. What statistical approaches are recommended for analyzing dose-response data from this compound’s functional assays?

Use four-parameter logistic models (e.g., Hill equation) to calculate EC50/IC50 and efficacy (Emax). Incorporate error propagation methods for replicate measurements, as outlined in Medicinal Chemistry Research guidelines. For multi-target compounds like this compound, employ Schild analysis to distinguish competitive vs. non-competitive antagonism .

Q. How should researchers structure the experimental section of a manuscript involving this compound and related analogs?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Describe synthesis protocols for ≤5 compounds in the main text; additional analogs should be in supplementary materials.

- Include reaction yields, spectral data (NMR, MS), and purity metrics (HPLC).

- Reference prior literature for known intermediates to avoid redundancy .

Methodological Considerations

- Data Contradictions : If conflicting results arise (e.g., variable efficacy across cell lines), perform meta-analyses using standardized effect size metrics and sensitivity testing under controlled conditions .

- Reproducibility : Document experimental variables (e.g., solvent purity, equipment calibration) in supplementary files to enable replication .

- Ethical Compliance : Adhere to journal-specific graphical guidelines (e.g., avoiding excessive chemical structures in figures) and copyright rules when reproducing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.